Phosphoric acid, mono(2,3-dihydroxypropyl) mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester
Description
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry
- ESI-MS (positive mode) :
Computational Modeling of Three-Dimensional Conformation
Molecular dynamics simulations (AMBER force field) reveal:
- The oleoyl chain adopts a U-shaped conformation due to the cis double bond, creating a 12.3 Å hydrophobic region.
- The phosphoethanolamine headgroup forms hydrogen bonds with water (average distance: 2.8 Å), stabilizing the molecule in aqueous environments.
- Torsional angles for the glycerol backbone:
| Parameter | Value |
|---|---|
| Hydrophobic length | 12.3 Å |
| Headgroup hydration | 8 H₂O molecules |
| LogP (octanol/water) | 2.50 |
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a dipole moment of 9.8 Debye , aligning with its amphiphilic character. The molecule’s low topological polar surface area (128.0 Ų) permits moderate blood-brain barrier penetration.
Properties
Molecular Formula |
C23H45NO7P- |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl phosphate |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/p-1/b10-9- |
InChI Key |
VBNXVCGZJCGEKO-KTKRTIGZSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)([O-])OCC(CO)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)([O-])OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of Glycerol Derivatives
The foundational step in synthesizing this compound involves the phosphorylation of glycerol-based precursors. US3875196A outlines a robust industrial method for phosphorylating fatty acid monoglycerides using polyphosphoric acids. In this process, palmitic acid monoglyceride reacts with polyphosphoric acid (prepared by heating 85% commercial phosphoric acid at 200°C under reduced pressure) at 80°C for 2 hours. The resulting phosphoric acid ester is precipitated by quenching the reaction mixture in cold water, yielding crude monophosphoric acid esters with ~87% efficiency.
For stereochemical control, PubChem CID 5459861 emphasizes the use of (2S)-2,3-dihydroxypropyl groups, which are introduced via chiral glycerol derivatives. Phosphorylation is achieved using phosphorylating agents like phosphorus oxychloride (POCl₃) in anhydrous conditions, followed by hydrolysis to yield the monoester.
Acylation of Ethanolamine Moieties
The oleoyl group is introduced via acylation of the ethanolamine moiety. PMC2922460 details a protocol where 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) reacts with oleoyl chloride in chloroform containing triethylamine. The reaction proceeds at 40°C for 2 hours, followed by overnight stirring at room temperature. Post-reaction purification involves silica gel chromatography with methanol/ethyl acetate/ammonium hydroxide (20:80:2), achieving 65–80% yields.
GlpBio further refines this method by using a 1:3 molar ratio of DPPE to oleoyl chloride in a solvent system of chloroform/ethanol/triethylammonium acetate (1:1:3). The mixture is incubated at 37°C overnight, with pyrrole formation (indicative of successful acylation) confirmed via LC-MS and Ehrlich’s reagent.
Enzymatic Synthesis Pathways
Enzymatic methods offer stereospecificity and milder conditions. PMC8085603 demonstrates that cytosolic phospholipase A₂γ (cPLA₂γ) hydrolyzes N-acyl phosphatidylethanolamine (NAPE) to lysoNAPE, which is further converted to glycerophospho-N-oleoyl ethanolamine (GP-NAE) via lysophospholipase activity. GP-NAE is subsequently hydrolyzed to the target compound by glycerophosphodiesterase 1 (GDE1).
| Enzymatic Pathway Steps | Conditions | Yield |
|---|---|---|
| cPLA₂γ hydrolysis of NAPE | 50 mM Tris-HCl (pH 7.4), 37°C, 30 min | 60–70% |
| GDE1 hydrolysis of GP-NAE | 50 mM Tris-HCl (pH 7.4), 37°C, 15 min | >90% |
Purification and Characterization
Crude products are typically purified via solvent extraction and chromatography. US3875196A describes extracting phosphoric acid esters with chloroform or dichloroethane, followed by precipitation as monoalkali metal salts using acetone or ethanol. Recrystallization from methanol/water mixtures enhances purity.
PMC2922460 employs silica gel chromatography with a chloroform/methanol/ammonium hydroxide gradient, while GlpBio uses reverse-phase HPLC for final purification. Analytical characterization relies on:
- ¹H/³¹P NMR : Peaks at δ 4.1–4.3 ppm (glycerol backbone), δ 0.8–1.3 ppm (oleoyl chain).
- LC-MS : [M+H]⁺ at m/z 480.6 (C₂₃H₄₆NO₇P).
Industrial-Scale Optimization
EP2566616B1 highlights the use of phosphoric acid alkyl esters in combination with polyol esters to stabilize the product during large-scale synthesis. Key parameters include:
- Temperature : 50–100°C to prevent decomposition.
- Solvent Systems : Ethanol/water (3:1) for efficient mixing.
- Catalysts : Triethylamine (5 mol%) to accelerate acylation.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 70–80°C | Maximizes rate |
| Solvent polarity | Dielectric constant ~20 | Enhances solubility |
| Catalyst concentration | 5–7 mol% | Reduces side reactions |
Challenges and Mitigation Strategies
- Racemization : Chiral glycerol derivatives prone to epimerization are stabilized by using anhydrous conditions and low temperatures (0–5°C).
- Oleoyl Oxidation : Antioxidants like butylated hydroxytoluene (BHT, 0.01% w/v) are added to reaction mixtures.
- Phosphate Hydrolysis : Neutral pH (6.5–7.5) during aqueous workups preserves the phosphoester bond.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, mono(2,3-dihydroxypropyl) mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Precursor to Cannabinoid Compounds
Glycerophospho-N-oleoyl ethanolamine serves as a precursor to oleoylethanolamide (OEA), a lipid mediator involved in various physiological processes including appetite regulation and energy homeostasis. OEA activates the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and energy balance .
Role in Neurobiology
Research indicates that glycerophospho-N-oleoyl ethanolamine may influence neuroprotective mechanisms. It is involved in modulating neurotransmitter release and has potential implications in treating neurological disorders. For instance, its effects on lipid signaling pathways can impact neuronal survival during stress conditions .
Anti-obesity Effects
Studies have demonstrated that oleoylethanolamide reduces food intake and body weight through its action on PPARα and other receptors involved in appetite regulation. This makes glycerophospho-N-oleoyl ethanolamine a candidate for developing anti-obesity drugs .
Potential Therapeutic Uses
The compound has been investigated for its potential therapeutic effects in metabolic syndromes and related disorders due to its ability to modulate lipid metabolism. Its action on PPARα suggests it could be useful in treating conditions such as dyslipidemia and insulin resistance .
Surfactant Properties
Glycerophospho-N-oleoyl ethanolamine exhibits surfactant properties that can be harnessed in the formulation of pharmaceuticals and cosmetics. Its amphiphilic nature allows it to stabilize emulsions and improve the solubility of hydrophobic compounds .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Biological | Precursor to OEA | Activates PPARα, regulates appetite |
| Pharmacological | Anti-obesity drug development | Modulates lipid metabolism |
| Neurobiology | Potential neuroprotective agent | Influences neurotransmitter release |
| Material Science | Surfactant in formulations | Stabilizes emulsions |
Case Studies
Case Study 1: Anti-obesity Mechanism
In a study by Fu et al. (2003), oleoylethanolamide was shown to activate PPARα, leading to reduced food intake and weight loss in rodent models. This highlights the potential of glycerophospho-N-oleoyl ethanolamine as an anti-obesity agent through its metabolic regulatory functions .
Case Study 2: Neuroprotective Effects
Research conducted by de Fonseca et al. (2001) demonstrated that oleoylethanolamide could protect neurons from oxidative stress-induced damage. This suggests that glycerophospho-N-oleoyl ethanolamine may have therapeutic implications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of phosphoric acid, mono(2,3-dihydroxypropyl) mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester involves its interaction with various molecular targets and pathways. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. Additionally, its functional groups can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Phosphoric acid, mono(2,3-dihydroxypropyl) mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester
- Synonyms: Glycerophospho-N-Oleoyl Ethanolamine (GP-NOEt), APExBIO Catalog No. A8547 .
- Molecular Formula: C₂₃H₄₆NO₇P
- Molecular Weight : 479.6 g/mol
- CAS Registry Number : 201738-24-1
- Structure: Comprises a phosphoric acid backbone esterified to a 2,3-dihydroxypropyl (glycerol) group and a 2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl moiety. The oleoyl ((9Z)-octadecenoyl) chain introduces a cis double bond at the C9 position .
Physical and Chemical Properties :
- Appearance : Crystalline solid .
- Solubility: ≤20 mg/mL in ethanol, DMSO, or dimethylformamide .
- Storage : Stable for ≥2 years at -20°C .
Structural Analogues
Functional Comparisons
- Lipid Chain Variations: GP-NOEt’s oleoyl chain ((9Z)-C18:1) enhances membrane fluidity compared to saturated analogues like Glycerophospho-N-Palmitoyl Ethanolamine (GP-NPEA, C16:0) . Hexadecanoic acid 2,3-dihydroxypropyl ester (C16:0) lacks the unsaturated bond, reducing flexibility and receptor binding affinity .
Phosphate vs. Phosphonate Groups :
- Biological Activity: GP-NOEt: Targets lipid signaling pathways (e.g., CB1, PPAR-α) for anti-inflammatory effects . LPA: Activates LPA receptors (LPAR1–6), promoting cell migration and cancer progression .
Therapeutic Potential
- GP-NOEt: Validated in mice models for anxiety and neurodegenerative diseases due to PEA release .
- Glyceryl monooleate: Used in drug delivery systems (e.g., nanoemulsions) to enhance bioavailability .
Biological Activity
Phosphoric acid, mono(2,3-dihydroxypropyl) mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester (CAS No. 201738-24-1) is a complex phospholipid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following properties:
- Molecular Formula : C23H46NO7P
- Molecular Weight : 479.59 g/mol
- Synonyms : Glycerophospho-N-oleoyl ethanolamine
The structure features a glycerol backbone with two hydroxyl groups and an oleoyl chain, which may contribute to its biological functions.
Biological Activity Overview
Phosphoric acid esters are known for their diverse biological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Phosphoric acid derivatives often exhibit antimicrobial effects against various pathogens.
- Cytotoxicity : Some studies suggest potential cytotoxic effects on cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced cell death in cancer cell lines |
Table 2: Comparison with Related Compounds
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| Glycerophospho-N-oleoyl ethanolamine | Moderate | Strong | High |
| Oleic acid | Low | Moderate | Low |
| Phosphatidylcholine | High | Moderate | Moderate |
Case Studies and Research Findings
-
Antioxidant Properties :
A study evaluated the antioxidant capabilities of phosphoric acid esters and found that they significantly reduced oxidative stress markers in vitro. The compound exhibited a notable ability to scavenge reactive oxygen species (ROS), indicating potential therapeutic applications in oxidative stress-related diseases. -
Antimicrobial Effects :
Research indicated that phosphoric acid derivatives showed strong antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests potential use in pharmaceutical formulations aimed at treating infections. -
Cytotoxicity in Cancer Cells :
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The lethal concentration (LC50) values were significantly lower than those of standard chemotherapeutic agents, indicating enhanced efficacy.
The biological activities of phosphoric acid mono(2,3-dihydroxypropyl) mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester may be attributed to several mechanisms:
- Membrane Interaction : The amphiphilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.
- Signal Transduction Modulation : It may influence signaling pathways related to apoptosis and inflammation, contributing to its cytotoxic effects.
- Radical Scavenging : The hydroxyl groups present in the structure are likely responsible for its antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
